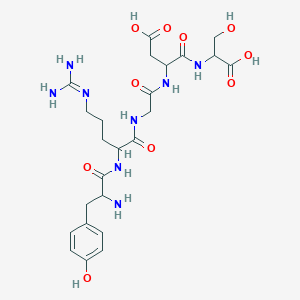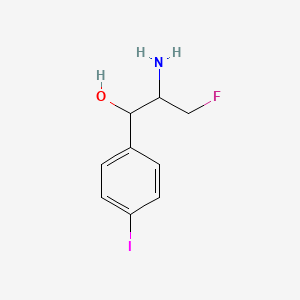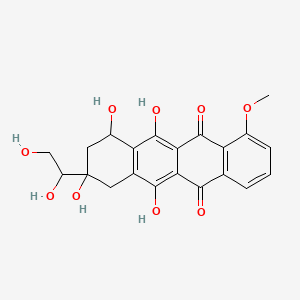
4'-Deoxydoxorubicinol 7-deoxyaglycone
Overview
Description
4’-Deoxydoxorubicinol 7-deoxyaglycone is a metabolite of 4’-deoxydoxorubicin, an anthracycline antibiotic used in cancer treatment. This compound is structurally related to doxorubicin, a well-known chemotherapeutic agent. The 7-deoxyaglycone form is significant due to its unique biotransformation properties and potential therapeutic implications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-deoxydoxorubicinol 7-deoxyaglycone typically involves the reduction of 4’-deoxydoxorubicin. This process can be achieved through various chemical reactions, including catalytic hydrogenation or the use of reducing agents such as sodium borohydride. The reaction conditions often require controlled temperatures and pH levels to ensure the selective reduction of the parent compound .
Industrial Production Methods
Industrial production of 4’-deoxydoxorubicinol 7-deoxyaglycone involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
4’-Deoxydoxorubicinol 7-deoxyaglycone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone form.
Reduction: As mentioned, the compound itself is a product of the reduction of 4’-deoxydoxorubicin.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that may have different pharmacological properties .
Scientific Research Applications
4’-Deoxydoxorubicinol 7-deoxyaglycone has several scientific research applications:
Chemistry: Used as a model compound to study the biotransformation of anthracyclines.
Biology: Investigated for its role in cellular metabolism and its effects on cellular pathways.
Medicine: Explored for its potential as a less cardiotoxic alternative to doxorubicin in cancer therapy.
Industry: Utilized in the development of new chemotherapeutic agents and in the study of drug metabolism .
Mechanism of Action
The mechanism of action of 4’-deoxydoxorubicinol 7-deoxyaglycone involves its interaction with DNA and inhibition of topoisomerase II, an enzyme crucial for DNA replication. This leads to the induction of apoptosis in cancer cells. The compound’s unique structure allows it to evade some of the cardiotoxic effects associated with doxorubicin, making it a promising candidate for further research .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: A widely used chemotherapeutic agent with known cardiotoxicity.
4’-Deoxydoxorubicin: The parent compound of 4’-deoxydoxorubicinol 7-deoxyaglycone.
Epirubicin: Another anthracycline with a different stereochemistry, leading to varied pharmacological effects
Uniqueness
4’-Deoxydoxorubicinol 7-deoxyaglycone is unique due to its reduced cardiotoxicity compared to doxorubicin and its distinct biotransformation pathway. This makes it a valuable compound for studying the metabolism and pharmacokinetics of anthracyclines .
Properties
IUPAC Name |
9-(1,2-dihydroxyethyl)-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,12,22-24,26-27,29H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVVIRBOJFDFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(CO)O)O)C(=C3C2=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931277 | |
| Record name | 8-(1,2-Dihydroxyethyl)-6,8,10,11-tetrahydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141975-30-6 | |
| Record name | Doxorubicinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141975306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(1,2-Dihydroxyethyl)-6,8,10,11-tetrahydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-4-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl}acetamide](/img/structure/B12319575.png)
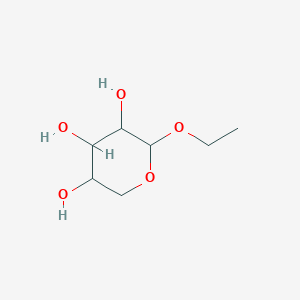
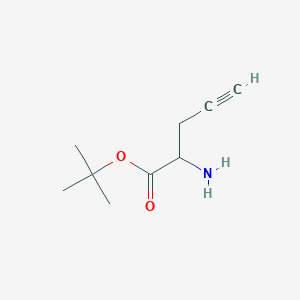
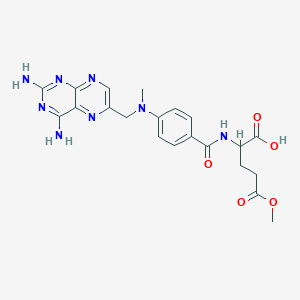
![Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B12319597.png)
![Ethyl 2-[4-(1-ethoxy-1-oxo-4-phenylbutan-2-yl)-2,5-dimethyl-3,6-dioxopiperazin-1-yl]-4-phenylbutanoate](/img/structure/B12319598.png)
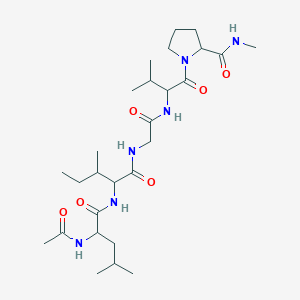
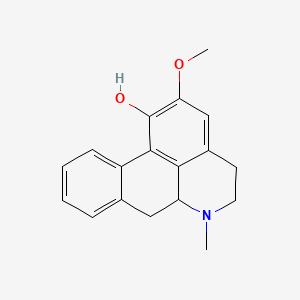

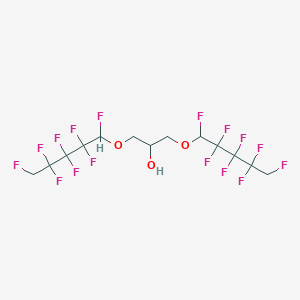
![N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B12319626.png)
